2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a carbonitrile group, two phenyl groups, and an imine linkage to a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated imine or nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the imine linkage.
Scientific Research Applications
2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imine linkage and carbonitrile group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl and dimethoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
- 2-[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
- 2-amino-4,5-diphenylfuran-3-carbonitrile
Uniqueness
2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C26H20N2O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C26H20N2O3/c1-29-21-14-13-20(23(15-21)30-2)17-28-26-22(16-27)24(18-9-5-3-6-10-18)25(31-26)19-11-7-4-8-12-19/h3-15,17H,1-2H3/b28-17+ |
InChI Key |
LTOINMWKMOWXMD-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Origin of Product |
United States |
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